ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Overview
Description
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in plants, and they have a wide range of biological activities such as anti-inflammatory, anticoagulant, and antitumor properties. Ethyl coumarin-3-carboxylate has been synthesized in the laboratory and has been studied for its potential therapeutic applications.
Scientific Research Applications
Cancer Research and Drug Resistance
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate, and its analogues, have been explored in the field of cancer research. A study by Das et al. (2009) revealed that ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a stable analogue, is effective in overcoming drug resistance in cancer cells. This compound has shown low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. It is particularly notable for its ability to selectively kill drug-resistant cancer cells over parent cells, suggesting its potential as a promising candidate for treating cancers with multiple drug resistance.
Green Chemistry and Synthesis Methods
The compound's synthesis has been a subject of green chemistry research. Kiyani and Ghorbani (2014) demonstrated an environmentally friendly multicomponent synthesis of 2-amino-4H-chromenes using potassium phthalimide as an organocatalyst, highlighting the compound's role in promoting eco-friendly chemical processes (Kiyani & Ghorbani, 2014).
Anticorrosive Properties
Research by Shcherbakov et al. (2014) investigated the anticorrosive properties of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, derived from ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates. These compounds efficiently inhibited hydrochloric acid corrosion of mild steel at low concentrations, indicating their potential use in corrosion protection (Shcherbakov et al., 2014).
Structural and Conformational Analysis
Studies have also focused on the structural and conformational aspects of chromene derivatives. Ciolkowski et al. (2009) conducted a study on 2-methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester and its derivatives, providing insights into the molecular structure, confirming the structure of these compounds through various spectral methods, and X-ray analysis (Ciolkowski et al., 2009).
Antimicrobial Activities
The compound has been studied for its potential antimicrobial properties. Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, highlighting itsefficacy against various microbial strains. This study provides evidence for the compound's potential use in developing antimicrobial agents (Radwan et al., 2020).
Mechanism of Action
Target of Action
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate is a derivative of chromones . Chromones are known for their antioxidant properties. .
Mode of Action
Chromone derivatives, to which this compound belongs, are known for their antioxidant properties. They may exert their effects by scavenging free radicals and reducing oxidative stress.
Biochemical Pathways
Result of Action
properties
IUPAC Name |
ethyl 5-hydroxy-4-oxochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)10-6-8(14)11-7(13)4-3-5-9(11)17-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCWNDBOHDDRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(C=CC=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384261 | |
Record name | ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
CAS RN |
50521-64-7 | |
Record name | ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Ethoxycarbonyl)-5-hydroxychromone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G8GZ49H7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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